molecular formula C10H13ClO3 B123076 1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- CAS No. 155372-77-3

1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl-

Cat. No. B123076
M. Wt: 216.66 g/mol
InChI Key: VJGNFWMQYJVRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CCAD and is used in various fields of research, including biochemistry, pharmacology, and organic chemistry.

Mechanism Of Action

The mechanism of action of CCAD is not fully understood, but it is believed to act as an electrophilic reagent that can react with various nucleophiles. CCAD has been shown to react with various amino acids, including cysteine and histidine, forming adducts that can be used to identify and quantify these amino acids in various biological samples.

Biochemical And Physiological Effects

CCAD has been shown to have various biochemical and physiological effects. CCAD has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). CCAD has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. These effects of CCAD have been studied extensively in various research studies and have provided valuable insights into the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using CCAD in lab experiments is its high reactivity, which allows for the synthesis of various biologically active molecules. CCAD is also relatively easy to synthesize, making it a cost-effective reagent for various research studies. However, CCAD has some limitations, including its potential toxicity and the need for appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research on CCAD. One potential direction is to study the effects of CCAD on various biological systems, including cells and tissues. Another potential direction is to explore the potential therapeutic applications of CCAD in various diseases, including cancer and viral infections. Additionally, further research is needed to understand the mechanism of action of CCAD fully and its potential applications in various fields of research.
Conclusion:
In conclusion, CCAD is a chemical compound that has gained significant attention in scientific research due to its unique properties. CCAD has been extensively studied for its various applications in biochemistry, pharmacology, and organic chemistry. CCAD has been shown to have various biochemical and physiological effects, and its high reactivity makes it a valuable reagent for various research studies. Further research is needed to explore the potential therapeutic applications of CCAD and to understand its mechanism of action fully.

Synthesis Methods

The synthesis of CCAD involves the reaction of 2-chloroacetyl-5,5-dimethyl-1,3-cyclohexanedione with sodium hydroxide in a solvent such as ethanol. The reaction yields CCAD as a white crystalline solid with a melting point of 105-107°C. This method of synthesis has been widely used in various research studies and has proven to be effective in producing high-quality CCAD.

Scientific Research Applications

CCAD has been extensively studied for its various applications in scientific research. One of the most significant applications of CCAD is in the field of biochemistry. CCAD has been used as a precursor for the synthesis of various biologically active molecules, including quinones, flavonoids, and anthraquinones. CCAD has also been used as a reagent for the synthesis of various pharmaceuticals, including antitumor agents and antiviral drugs.

properties

CAS RN

155372-77-3

Product Name

1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl-

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

2-(2-chloroacetyl)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h9H,3-5H2,1-2H3

InChI Key

VJGNFWMQYJVRLY-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(=O)C1)C(=O)CCl)C

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(=O)CCl)C

synonyms

1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- (9CI)

Origin of Product

United States

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